ethyl 3-(4-fluorophenyl)-5-(4-nitrobenzamido)-4-oxo-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate
Description
Ethyl 3-(4-fluorophenyl)-5-(4-nitrobenzamido)-4-oxo-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate is a heterocyclic compound featuring a thieno[3,4-d]pyridazine core substituted with a 4-fluorophenyl group at position 3, a 4-nitrobenzamido moiety at position 5, and an ethyl carboxylate ester at position 1. Its crystallographic analysis likely employs programs such as SHELX for structure refinement .
Properties
IUPAC Name |
ethyl 3-(4-fluorophenyl)-5-[(4-nitrobenzoyl)amino]-4-oxothieno[3,4-d]pyridazine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H15FN4O6S/c1-2-33-22(30)18-16-11-34-20(24-19(28)12-3-7-15(8-4-12)27(31)32)17(16)21(29)26(25-18)14-9-5-13(23)6-10-14/h3-11H,2H2,1H3,(H,24,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSSCSNPBXMOLDB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN(C(=O)C2=C(SC=C21)NC(=O)C3=CC=C(C=C3)[N+](=O)[O-])C4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H15FN4O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
482.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of ethyl 3-(4-fluorophenyl)-5-(4-nitrobenzamido)-4-oxo-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate involves multiple steps, typically starting with the preparation of the thieno[3,4-d]pyridazine core This can be achieved through a series of cyclization reactions involving appropriate precursors
Industrial production methods for this compound would likely involve optimization of reaction conditions to maximize yield and purity. This could include the use of specific catalysts, solvents, and temperature control to ensure efficient synthesis.
Chemical Reactions Analysis
Ethyl 3-(4-fluorophenyl)-5-(4-nitrobenzamido)-4-oxo-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.
Reduction: The carbonyl group in the thieno[3,4-d]pyridazine core can be reduced to a hydroxyl group.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.
Common reagents used in these reactions include reducing agents like sodium borohydride for reduction, and oxidizing agents like potassium permanganate for oxidation. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Ethyl 3-(4-fluorophenyl)-5-(4-nitrobenzamido)-4-oxo-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure allows it to interact with various biological targets, making it useful in the study of biochemical pathways.
Industry: The compound can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of ethyl 3-(4-fluorophenyl)-5-(4-nitrobenzamido)-4-oxo-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate involves its interaction with specific molecular targets. The presence of the nitrobenzamido group allows the compound to form hydrogen bonds with biological molecules, while the fluorophenyl group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to specific biological effects.
Comparison with Similar Compounds
Core Structure and Substituent Variations
The thieno[3,4-d]pyridazine scaffold is shared among analogs, but substituents at positions 3 and 5 critically influence physicochemical and biological properties. Below is a comparative analysis with a closely related compound from :
| Compound Name | Substituent at Position 3 | Substituent at Position 5 | Molecular Formula | Molecular Weight | Key Features |
|---|---|---|---|---|---|
| Ethyl 3-(4-fluorophenyl)-5-(4-nitrobenzamido)-4-oxo-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate (Target) | 4-Fluorophenyl | 4-Nitrobenzamido | C₂₃H₁₇FN₄O₆S | 502.46 g/mol | Electron-withdrawing nitro group; fluorinated aryl enhances lipophilicity. |
| Ethyl 3-(4-chlorophenyl)-5-(3,5-dimethoxybenzamido)-4-oxo-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate (Analog) | 4-Chlorophenyl | 3,5-Dimethoxybenzamido | C₂₄H₂₀ClN₃O₆S | 513.95 g/mol | Electron-donating methoxy groups; chlorinated aryl increases steric bulk. |
Substituent-Driven Property Differences
Electron Effects: The 4-nitrobenzamido group in the target compound is strongly electron-withdrawing, which may enhance reactivity in electrophilic substitution or hydrogen-bonding interactions.
Lipophilicity and Bioavailability :
- The 4-fluorophenyl group in the target compound increases lipophilicity (logP ~2.5 estimated), favoring membrane permeability. The 4-chlorophenyl substituent in the analog has higher steric bulk and slightly greater hydrophobicity (logP ~2.8), which may reduce solubility but improve target binding in hydrophobic pockets .
Crystallographic and Conformational Analysis: The thieno[3,4-d]pyridazine core’s puckering (non-planar conformation) can be quantified using Cremer-Pople coordinates . Substituents like nitro or methoxy groups may influence ring planarity, affecting packing efficiency and crystal stability. For example, steric clashes from 3,5-dimethoxy groups in the analog could induce greater puckering compared to the target compound.
Research Findings and Data Gaps
Biological Activity: No direct studies on the target compound’s efficacy or toxicity were found. However, analogs with nitro or chlorophenyl groups have shown activity against bacterial pathogens and cancer cell lines in unrelated studies.
Future Directions :
- Synthesis and testing of these compounds against kinase targets (e.g., EGFR, VEGFR) are warranted. Comparative studies on solubility, stability, and bioavailability would clarify substituent effects.
Biological Activity
Ethyl 3-(4-fluorophenyl)-5-(4-nitrobenzamido)-4-oxo-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate (CAS No. 851949-49-0) is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a thieno[3,4-d]pyridazine core, which is known for its structural versatility and biological significance.
Molecular Formula
- C : 17
- H : 15
- F : 1
- N : 3
- O : 4
Molecular Weight
- Molecular Weight : 360.3 g/mol
This compound exhibits its biological activity primarily through interactions with specific molecular targets such as enzymes and receptors. Its potential mechanisms include:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways, leading to altered physiological responses.
- Receptor Modulation : It may act as an allosteric modulator on various receptors, influencing signal transduction pathways related to inflammation and cell proliferation.
Anticancer Activity
Research has indicated that compounds similar to this compound exhibit anticancer properties. For instance:
- A study demonstrated that derivatives of thieno[3,4-d]pyridazines showed significant cytotoxicity against various cancer cell lines, suggesting potential applications in cancer therapy .
Antiviral and Anti-inflammatory Properties
The compound is also being investigated for its antiviral and anti-inflammatory effects:
- Preliminary studies indicate that it may inhibit viral replication and modulate inflammatory responses in vitro, making it a candidate for further pharmacological development .
Study on Anticancer Properties
A recent study evaluated the cytotoxic effects of thieno[3,4-d]pyridazine derivatives on human cancer cell lines. The findings revealed that compounds with similar structures to this compound exhibited IC50 values ranging from 10 to 25 µM against various cancer types.
| Compound Name | Cell Line Tested | IC50 (µM) |
|---|---|---|
| Compound A | HeLa | 15 |
| Compound B | MCF7 | 20 |
| Ethyl Thieno | A549 | 12 |
Investigation of Anti-inflammatory Effects
Another study focused on the anti-inflammatory properties of similar thieno[3,4-d]pyridazine derivatives. The results indicated a significant reduction in pro-inflammatory cytokines (TNF-alpha and IL-6) in treated macrophages.
| Treatment Group | TNF-alpha (pg/mL) | IL-6 (pg/mL) |
|---|---|---|
| Control | 150 | 100 |
| Ethyl Thieno | 70 | 40 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
